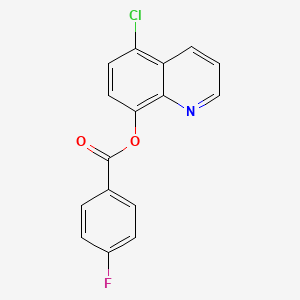

5-Chloroquinolin-8-yl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

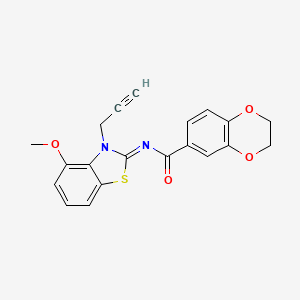

5-Chloroquinolin-8-yl 4-fluorobenzoate is a compound that contains an 8-hydroxyquinoline scaffold, which is useful for anticancer drug development . It is prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline .

Synthesis Analysis

The synthesis of this compound involves a direct reaction of 2-fluorobenzoyl chloride and 5-chloro-8-hydroxyquinoline in the presence of triethylamine as a base . The structure of the compound was assigned by diverse spectroscopic techniques .Molecular Structure Analysis

The molecular formula of this compound is C16H9ClFNO2 . The central ester fragment C8/O1/C10 (O2)/C11 is almost planar with a root mean square (r.m.s.) deviation of 0.0612 Å and it makes dihedral angles of 76.35 (6)° and 12.89 (11)°, with quinoline and phenyl rings respectively .Chemical Reactions Analysis

The structure of this compound shows C–H…X (X = halogen) non-classical hydrogen bonds . It also has a halogen…halogen distance less than the sum of the van der Waals radii (3.2171 (15) Å) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 301.7 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Structure and Supramolecular Characteristics

- The structure of (5-Chloroquinolin-8-yl)-2-fluorobenzoate is a point of interest due to its supramolecular characteristics, which are directed by halogen bonds. This compound, prepared through the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline, showcases non-classical hydrogen bonds and halogen…halogen interactions, making it a subject for anticancer drug development and structural chemistry studies (Moreno-Fuquen et al., 2017).

Fluorophores in Biochemistry and Medicine

- Quinoline derivatives, known for their efficiency as fluorophores, are utilized in biochemistry and medicine for studying various biological systems. Their applications in DNA fluorophores based on fused aromatic systems highlight the ongoing search for new compounds with improved sensitivity and selectivity. This includes their potential as antioxidants and radioprotectors, underlining the compound's relevance in biochemical research and therapeutic applications (Aleksanyan & Hambardzumyan, 2013).

Corrosion Inhibition

- Novel 8-hydroxyquinoline derivatives, including those related to 5-Chloroquinolin-8-yl 4-fluorobenzoate, have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid. These studies not only contribute to the understanding of corrosion inhibition mechanisms but also to the development of materials science, providing insights into the protective layers formed on metal surfaces (Rbaa et al., 2019).

Antimicrobial and Anticancer Potentials

- The exploration of quinoline derivatives for antimicrobial and anticancer activities is a significant area of research. Compounds synthesized from quinoline bases demonstrate considerable activity against a range of microbial strains and cancer cell lines, indicating their potential in the development of new therapeutic agents (Desai et al., 2012).

Tubulin-Polymerization Inhibitors

- Modifications of the quinoline moiety, including this compound derivatives, have led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. These compounds exhibit potent cytotoxic activity and inhibit tubulin assembly, offering a foundation for the development of anticancer drugs (Wang et al., 2014).

Mécanisme D'action

Target of Action

Structures containing the 8-hydroxyquinoline scaffold, such as this compound, are known to be useful for anticancer drug development . This suggests that the compound may target cancer cells or specific proteins within these cells.

Mode of Action

It is known that the compound was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The structure of the compound was assigned by diverse spectroscopic techniques .

Propriétés

IUPAC Name |

(5-chloroquinolin-8-yl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHDEEOQLYQDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2743207.png)

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)